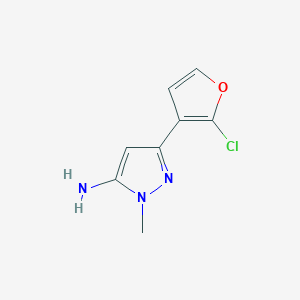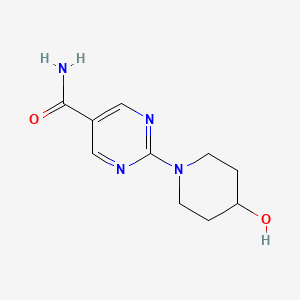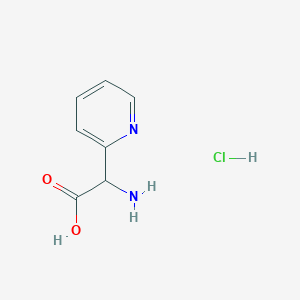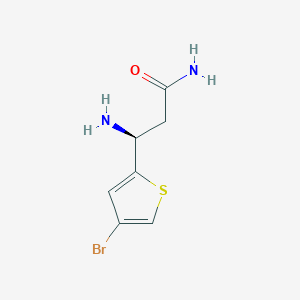
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Amino Group: The brominated thiophene is then reacted with an appropriate amine, such as ammonia or an amine derivative, to introduce the amino group.
Amidation: The final step involves the amidation of the amino group with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-amino-3-(4-methylthiophen-2-yl)propanamide: Similar structure but with a methyl group instead of bromine.
(3S)-3-amino-3-(4-nitrothiophen-2-yl)propanamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets or other molecules.
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m0/s1 |
InChI Key |
SVXFPPZIXIHKJI-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(SC=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


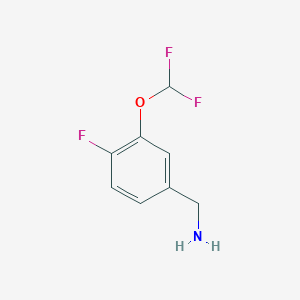
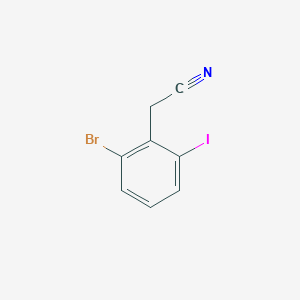

![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
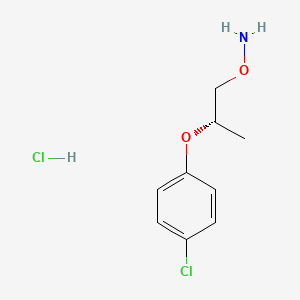
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
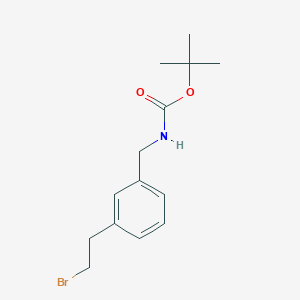

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
